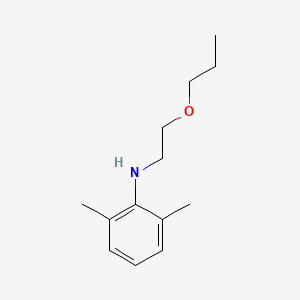

2,6-dimethyl-N-(2'-propoxyethyl)-aniline

Description

Contextualization of Aniline (B41778) Derivatives in Specialized Applications

Aniline and its derivatives are fundamental building blocks in numerous sectors of the chemical industry. Their utility stems from their unique chemical properties and reactivity, which allow them to serve as precursors and intermediates in the synthesis of a diverse array of complex molecules.

Dye and Pigment Industry: Historically and presently, aniline derivatives are crucial for producing a wide range of dyes and pigments. lookchem.com

Polymer Science: These compounds are essential monomers in the production of high-performance polymers, including polyurethanes and polyamides, which are valued for their strength, flexibility, and thermal resistance. The modification of aniline monomers with various substituents allows for the synthesis of polymers with tailored surface morphologies and electrical properties for use in chemical sensors. nih.govrsc.orgresearchgate.net

Pharmaceuticals: The aniline scaffold is present in numerous pharmaceutical compounds. Its derivatives are vital intermediates for synthesizing drugs to treat a variety of diseases. researchgate.net

Agrochemicals: In agriculture, specific N-substituted anilines are key intermediates in the manufacture of pesticides, particularly herbicides. lookchem.com The chloroacetanilide class of herbicides, used for pre-emergence weed control in major crops like corn and soybeans, relies on the synthesis of specific N-substituted aniline precursors. wisc.edu

Significance of N-Substitution in Tailoring Chemical Functionality

The substitution of one or both hydrogen atoms on the amino (-NH2) group of the aniline molecule is a powerful strategy for modifying its chemical and physical properties. This N-substitution directly impacts the electronic and steric environment of the nitrogen atom and the aromatic ring, thereby tailoring the molecule's functionality for specific applications.

Attaching substituent groups to the nitrogen atom can alter the compound's stability, solubility, and basicity. For instance, the introduction of alkyl groups can increase steric hindrance around the nitrogen, influencing the compound's reactivity in subsequent synthetic steps. These modifications are critical in multi-step syntheses where selectivity is required. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—also modulates the electron density of the entire molecule, affecting its reaction pathways. nih.govresearchgate.net This principle is fundamental in designing intermediates for agrochemicals, pharmaceuticals, and other specialized organic products. smolecule.com

Overview of 2,6-dimethyl-N-(2'-propoxyethyl)-aniline within Applied Chemical Systems

This compound is a disubstituted N-alkylated aniline derivative. Its molecular structure features a benzene (B151609) ring substituted at the 2 and 6 positions with methyl groups and a 2-propoxyethyl group attached to the nitrogen atom. This specific substitution pattern creates a sterically hindered environment around the nitrogen.

While specific data for this compound is not extensively documented in public literature, its structure strongly places it within the family of intermediates used for synthesizing chloroacetanilide herbicides. This class of herbicides functions by inhibiting early seedling growth in targeted weeds. researchgate.net The synthesis of active herbicidal ingredients, such as the widely used metolachlor (B1676510) and butachlor, involves the reaction of an N-substituted aniline intermediate with chloroacetyl chloride. wisc.edunih.gov The structure of this compound is highly analogous to the known precursors for these herbicides, indicating its role as a synthetic intermediate in the agrochemical industry.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| IUPAC Name | 2,6-dimethyl-N-(2-propoxyethyl)aniline |

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.32 g/mol |

| CAS Number | Data not publicly available |

| Physical Properties | Data not publicly available |

Structure

3D Structure

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

2,6-dimethyl-N-(2-propoxyethyl)aniline |

InChI |

InChI=1S/C13H21NO/c1-4-9-15-10-8-14-13-11(2)6-5-7-12(13)3/h5-7,14H,4,8-10H2,1-3H3 |

InChI Key |

PXPXADNQVKTGCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCNC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2,6-Diethyl-N-(2'-propoxyethyl)-aniline

The primary and most established methods for synthesizing this compound involve the N-alkylation of 2,6-diethylaniline (B152787). smolecule.com This involves introducing the 2-propoxyethyl group onto the nitrogen atom of the aniline (B41778) derivative. These routes can be broadly categorized into direct N-alkylation strategies using haloethers and catalytic approaches.

N-Alkylation Strategies Involving 2,6-Diethylaniline and Propoxyethyl Halides

Direct N-alkylation represents a conventional and widely employed strategy for the synthesis of 2,6-diethyl-N-(2'-propoxyethyl)-aniline. smolecule.com This method is based on the nucleophilic substitution reaction between 2,6-diethylaniline and a suitable 2-propoxyethyl halide. smolecule.com The reaction is typically carried out in the presence of an acid-binding agent to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards product formation. patsnap.com

The reaction between 2,6-diethylaniline and 2-chloroethyl propyl ether is a common and straightforward method for production. smolecule.compatsnap.com This process generally involves heating the reactants, often in the presence of an acid-binding agent such as sodium carbonate or triethylamine, under normal or elevated pressure. smolecule.com The use of an excess of 2,6-diethylaniline is a common tactic to minimize the formation of dialkylated byproducts, which can be a significant issue. patsnap.com However, this approach can complicate the purification process and increase costs due to the need to recover the unreacted starting material. patsnap.comevitachem.com The reaction temperature is typically maintained between 120°C and 180°C for a duration of 5 to 8 hours. patsnap.com

| Parameter | Conditions/Values |

| Starting Material | 2,6-Diethylaniline |

| Alkylating Agent | 2-Chloroethyl propyl ether |

| Acid-Binding Agent | Sodium carbonate or Triethylamine smolecule.com |

| Molar Ratio (Aniline:Alkylating Agent) | 1.5-2.5 : 1 patsnap.com |

| Temperature | 120-180 °C patsnap.com |

| Reaction Time | 5-8 hours patsnap.com |

| Pressure | Normal or pressurized patsnap.com |

1-Propoxy-2-bromoethane has also been utilized as an alkylating agent in the synthesis of the target compound. evitachem.comgoogle.com Early methods involved reacting 2,6-diethylaniline with 1-propoxy-2-bromoethane in a 2:1 molar ratio at high temperatures (140–160°C) and under reduced pressure for extended periods (over 40 hours). evitachem.comgoogle.com These harsh conditions and the use of a large excess of the expensive aniline derivative led to significant drawbacks, including the formation of a substantial amount of N,N-bis(2-propoxyethyl)-2',6'-diethylaniline as a byproduct. evitachem.comgoogle.com While effective, the bromo-analog is often outperformed by 2-chloroethyl propyl ether, which tends to reduce elimination side reactions. evitachem.com

An alternative synthetic route involves the direct reaction of 2,6-diethylaniline with 2-propoxyethanol (B165432). smolecule.comchemicalbook.comprepchem.com This method can be performed under high temperature and high pressure in a hydrogen atmosphere, catalyzed by noble metal complexes. patsnap.com Another variation involves reacting sodium hydride with 2-propoxyethanol to form the alkoxide, which then reacts with the aniline. smolecule.comchemicalbook.com A specific example of this approach involves passing a mixture of 2-propoxyethanol and 2,6-diethylaniline (in a 2:1 molar ratio) along with hydrogen over a catalyst at 270°C and under a pressure of 2 bars. prepchem.com

Catalytic Approaches in 2,6-Diethyl-N-(2'-propoxyethyl)-aniline Synthesis

The use of metal halide catalysts has been shown to significantly improve the synthesis of N-(2-propoxyethyl)-2',6'-diethylaniline. google.com A Korean patent describes a process where 2,6-diethylaniline is reacted with 1-propoxy-2-chloroethane in the presence of a metal halide catalyst without a solvent. google.com The catalysts specified include iron(II) chloride (FeCl₂), iron(III) chloride (FeCl₃), copper(I) chloride (CuCl), copper(II) chloride (CuCl₂), or cobalt(II) chloride (CoCl₂). google.com This method involves heating the mixture to reflux at 150°C for 15 hours. google.com The amount of catalyst used is typically between 0.1 to 0.5 equivalents relative to the 2,6-diethylaniline. google.com This catalytic approach addresses challenges in manufacturing by enhancing the reaction rate and potentially improving the selectivity towards the desired mono-alkylated product. google.com

| Catalyst | Reactant Ratio (Aniline:Halide) | Catalyst Amount (equivalents) | Temperature | Reaction Time |

| FeCl₂ | 1 : 2 | 0.5 | 150 °C (reflux) | 15 hours google.com |

| FeCl₃ | Not Specified | 0.1 - 0.5 | Not Specified | Not Specified google.com |

| CuCl | Not Specified | 0.1 - 0.5 | Not Specified | Not Specified google.com |

| CuCl₂ | Not Specified | 0.1 - 0.5 | Not Specified | Not Specified google.com |

| CoCl₂ | Not Specified | 0.1 - 0.5 | Not Specified | Not Specified google.com |

Application of Noble Metal Complex Catalysts under Specific Conditions

The synthesis of N-alkylated anilines, including structures related to 2,6-dimethyl-N-(2'-propoxyethyl)-aniline, has been significantly advanced through the use of noble metal complex catalysts. These catalysts offer high efficiency and selectivity under specific reaction conditions. A prominent method for N-alkylation is catalytic reductive amination, which can be performed at room temperature. jocpr.com

One established protocol involves the reaction of a 2,6-dialkylaniline with an appropriate aldehyde in the presence of a Palladium on carbon (Pd/C) catalyst. jocpr.com In this system, ammonium (B1175870) formate (B1220265) serves as a convenient in situ hydrogen donor, facilitating the reductive amination process. The reaction proceeds smoothly, offering an economical and environmentally favorable alternative to other methods. jocpr.com

Beyond palladium, a range of other noble metal complexes and salts, including those based on Ruthenium (Ru), Iridium (Ir), Platinum (Pt), and Gold (Au), have been reported for the N-alkylation of anilines using alcohols as the alkylating agents. jocpr.com For instance, platinum supported on silica-alumina has been effectively used in the synthesis of 2,6-dimethylaniline (B139824) from 2,6-dimethylphenol (B121312) and ammonia (B1221849) at high temperatures (300°C) and pressure. google.comprepchem.com

The general scheme for reductive amination using a Pd/C catalyst is as follows:

A mixture of the aniline and an aldehyde is prepared in a suitable solvent system, such as aqueous 2-propanol.

The Pd/C catalyst is added, followed by the hydrogen donor (e.g., ammonium formate).

The reaction is stirred at room temperature for a short duration, often around 30 minutes.

Upon completion, the heterogeneous catalyst is simply filtered off, and the product is purified. jocpr.com

This methodology highlights the utility of noble metal catalysts in achieving efficient N-alkylation under mild and controlled conditions. jocpr.com

Optimization of Catalyst Loading and Reaction Efficiency

The efficiency of N-alkylation reactions is critically dependent on the optimization of catalyst loading. Research has shown that both reaction yield and time can be significantly improved by fine-tuning the amount of catalyst used. For the N-alkylation of aromatic amines with alcohols, systematic studies using response surface methodology have identified optimal conditions. In one such study, the ideal amount of a ferric perchlorate-based catalyst was determined to be 0.34 mmol for a specific reaction scale. researchgate.net

In other systems, particularly those employing more expensive noble metal catalysts, minimizing the catalyst loading without compromising efficiency is a key objective. For direct amine alkylation via sp³ C–H bond activation, an amide-based nickel pincer catalyst has been shown to be effective at a very low loading of just 0.2 mol%. researchgate.net Similarly, processes for preparing N-(2-propoxyethyl)-2',6'-diethylaniline have utilized metal halide catalysts in amounts ranging from 0.1 to 0.5 equivalents relative to the starting aniline. google.com

The following table summarizes findings on catalyst loading optimization from various studies.

| Catalyst System | Reaction Type | Optimal Catalyst Loading | Reference |

| Fe(ClO₄)₃/SiO₂ | N-alkylation of aromatic amines | 0.34 mmol | researchgate.net |

| Amide-based Nickel Pincer | Direct alkylation of amines | 0.2 mol% | researchgate.net |

| Metal Halide (e.g., FeCl₂) | N-alkylation of 2,6-diethylaniline | 0.1 - 0.5 equivalents | google.com |

These examples demonstrate that catalyst loading is a crucial parameter that must be tailored to the specific catalytic system and reaction to maximize efficiency and economic viability. Lowering catalyst loading reduces costs and simplifies purification, contributing to more sustainable synthetic processes. researchgate.net

Multi-Step Synthesis Pathways for Derivative Preparation

Elaborate, multi-step synthesis pathways are often employed for the preparation of specific aniline derivatives. These routes typically involve a sequence of fundamental organic reactions to build the desired molecular architecture.

A common multi-step pathway for preparing derivatives of N-(alkoxyethyl)-anilines involves an initial esterification followed by an etherification step.

Esterification : The process can begin with an alcohol, such as ethylene (B1197577) glycol monopropyl ether. This alcohol is first converted into a more reactive intermediate, typically a sulfonic acid ester. This is achieved by reacting it with an agent like methylsulfonyl chloride in the presence of a base, such as triethylamine, which acts as a catalyst and acid scavenger.

Etherification : The resulting sulfonic acid ester is then reacted with a substituted aniline, for example, 2,6-diethylaniline. This reaction, conducted under heat and with a suitable catalyst, forms the desired ether linkage, yielding the N-(2-propoxyethyl)-2',6'-diethylaniline product.

This sequence effectively combines the aniline moiety with the alkoxyethyl side chain through stable ether bonds.

Acylation is another fundamental process used in the synthesis of aniline derivatives, often to introduce an acyl group onto the nitrogen atom. This reaction is a key step in the production of many important chemical compounds. For instance, the synthesis of the pharmaceutical compound Lidocaine (B1675312) involves the acylation of 2,6-dimethylaniline. umass.educhegg.com

The typical acylation procedure involves:

Reacting the aniline (e.g., 2,6-dimethylaniline or an etherified product) with an acylating agent like α-chloroacetyl chloride or acetyl chloride. umass.edu

The reaction is often carried out in a solvent such as acetic acid or toluene (B28343). umass.edu

A base, like sodium acetate (B1210297) or sodium carbonate, is frequently added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. umass.edu

In some synthetic routes, acylation is the final step after esterification and etherification to produce a target acetanilide (B955) derivative. This process can also be used to create N-(α-haloalkyl)-anilide intermediates, which are versatile precursors for further functionalization. google.com

Optimization of Reaction Conditions for 2,6-Diethyl-N-(2'-propoxyethyl)-aniline Synthesis

The synthesis of 2,6-diethyl-N-(2'-propoxyethyl)-aniline, a close structural analog of the target dimethyl compound, requires careful optimization of reaction conditions to ensure high yield and purity. Key parameters that are manipulated include the choice of solvent, reaction temperature, and reactant stoichiometry.

Influence of Solvent Systems (e.g., Toluene, Dichloromethane)

The choice of solvent plays a critical role in the synthesis of N-(2-propoxyethyl)-2',6'-diethylaniline, influencing reaction rates, solubility of reactants and intermediates, and the ease of product purification.

Toluene : Toluene is a common solvent for the acylation step in the synthesis of related anilide derivatives. Its relatively high boiling point is advantageous for reactions requiring elevated temperatures. In processes involving the removal of water, aromatic hydrocarbons like toluene or xylene are particularly useful as they can form azeotropic mixtures with water, facilitating its removal via azeotropic distillation. google.com

Dichloromethane (B109758) (DCM) : Dichloromethane is frequently used during the workup and purification stages of the synthesis. jocpr.comgoogle.com After the primary reaction, the mixture is often diluted with dichloromethane before washing with aqueous solutions (e.g., sodium hydroxide) to neutralize acid and remove water-soluble impurities. jocpr.comgoogle.com Its low boiling point allows for easy removal by evaporation under reduced pressure after the extraction and drying steps. jocpr.com

The following table outlines the typical uses of these solvents in relevant synthetic steps.

| Solvent | Synthetic Step | Purpose | Reference |

| Toluene / Xylene | Primary Reaction / Acylation | Reaction medium, azeotropic water removal | google.com |

| Dichloromethane | Workup / Purification | Dilution, extraction, washing | jocpr.comgoogle.com |

The strategic selection of solvents like toluene for the main reaction and dichloromethane for purification is essential for achieving an efficient and clean synthesis of 2,6-diethyl-N-(2'-propoxyethyl)-aniline. google.com

Impact of Temperature and Pressure Regimes

Temperature and pressure are critical parameters in the synthesis of 2,6-diethyl-N-(2'-propoxyethyl)-aniline, significantly influencing reaction rates and product yields. The alkylation reaction can be conducted under normal or elevated pressure conditions. patsnap.com High temperatures, ranging from 120°C to 180°C, are typically employed to drive the reaction forward, with reaction times lasting between 5 to 8 hours. patsnap.com Some historical methods required prolonged reaction times of 40 hours or more at high temperatures and under reduced pressure (approximately 10 mmHg), which increased operational costs and energy intensity. evitachem.comgoogle.com More advanced methods utilizing metal halide catalysts can proceed at reflux temperatures, for example at 150°C for 15 hours, to achieve high yields. google.com The choice of regime represents a trade-off between reaction speed and the management of potential side reactions and energy consumption.

| Parameter | Condition | Impact on Synthesis |

| Temperature | 120°C - 180°C | Accelerates the rate of N-alkylation reaction. patsnap.com |

| Pressure | Normal or Pressurized | Can be used to control reaction kinetics and maintain reactants in the liquid phase. patsnap.com |

| Reaction Time | 5 - 8 hours (modern methods) | Optimized to maximize product formation while minimizing byproduct generation. patsnap.com |

| Reduced Pressure | ~10 mmHg (older methods) | Historically used but associated with longer reaction times and higher energy costs. evitachem.comgoogle.com |

Stoichiometric Considerations and Byproduct Minimization

Stoichiometric control is paramount in the synthesis to maximize the yield of the desired monoalkylation product and minimize the formation of byproducts, most notably N,N-bis(2-propoxyethyl)-2',6'-diethylaniline. evitachem.comgoogle.com The secondary amine product, 2,6-diethyl-N-(2'-propoxyethyl)-aniline, can be more reactive than the primary amine starting material, 2,6-diethylaniline. google.com This higher reactivity makes it susceptible to a second alkylation reaction, leading to the undesired dialkylated byproduct. patsnap.comgoogle.com

To suppress this side reaction, an excess of 2,6-diethylaniline is typically used. patsnap.comgoogle.com Molar ratios of 2,6-diethylaniline to chloroethyl propyl ether can range from 1.5:1 to 2.5:1. patsnap.com While a higher excess of the aniline starting material can improve the selectivity for the mono-alkylated product, it also complicates the purification process and reduces material efficiency. evitachem.comgoogle.com Therefore, optimizing the molar ratio is a key challenge in developing an efficient and economical industrial process. google.com

| Reactant | Molar Ratio (Typical) | Purpose |

| 2,6-diethylaniline | 1.5 - 2.5 | Used in excess to favor mono-alkylation and suppress the formation of the N,N-bis byproduct. patsnap.com |

| Chloroethyl propyl ether | 1 | The limiting reagent in the reaction. patsnap.com |

| Acid-binding agent | 0.45 - 0.7 | Stoichiometrically balanced to neutralize the acid formed during the reaction. patsnap.com |

Role of Acid-Binding Agents (e.g., Sodium Carbonate, Triethylamine, Metal Oxides)

Acid-binding agents, or acid scavengers, are essential components in the N-alkylation synthesis of 2,6-diethyl-N-(2'-propoxyethyl)-aniline. The reaction between 2,6-diethylaniline and an alkyl halide like chloroethyl propyl ether generates a hydrohalic acid (e.g., hydrochloric acid) as a byproduct. This acid can protonate the amine reactants, rendering them unreactive as nucleophiles and halting the reaction.

Chemical Reactivity and Transformation Pathways of 2,6-Diethyl-N-(2'-propoxyethyl)-aniline

2,6-Diethyl-N-(2'-propoxyethyl)-aniline is an aromatic amine that undergoes a variety of chemical transformations typical for its class, including reactions at the nitrogen atom and on the aromatic ring. smolecule.com Its reactivity is influenced by the steric hindrance from the two ethyl groups at the ortho positions and the electronic effects of the substituents. evitachem.com

Oxidation Reactions and Derived Products

Like other amines, 2,6-diethyl-N-(2'-propoxyethyl)-aniline can be oxidized under specific conditions. The nitrogen atom can be oxidized to form corresponding N-oxides. The specific products formed depend on the oxidizing agent used, with common reagents for amine oxidation including hydrogen peroxide and potassium permanganate. The aromatic ring can also be susceptible to oxidation under stronger conditions, potentially leading to ring-opening or the formation of quinone-like structures, although the steric hindrance provided by the 2,6-diethyl groups offers some stability.

Reduction Reactions to Alternative Amine Derivatives

While the aniline moiety is already in a reduced state, reduction reactions can target other parts of the molecule if suitable functional groups are present. More commonly, derivatives of 2,6-diethyl-N-(2'-propoxyethyl)-aniline can undergo reduction. For instance, if the molecule were modified to include a nitro group on the aromatic ring through a substitution reaction, that nitro group could be subsequently reduced to a primary amine, yielding a diamine derivative. General reducing agents such as lithium aluminum hydride or catalytic hydrogenation could be employed for such transformations.

Substitution Reactions for Functional Group Modification

The 2,6-diethyl-N-(2'-propoxyethyl)-aniline molecule offers sites for substitution reactions on both the aromatic ring and the nitrogen atom.

N-Acylation: The nitrogen atom can act as a nucleophile and react with acylating agents like chloroacetyl chloride to form amides. patsnap.com This specific reaction is the subsequent step in the synthesis of the herbicide pretilachlor (B132322). patsnap.com

Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the amine group, although it is sterically hindered. smolecule.com Reactions such as halogenation, nitration, or sulfonation could potentially occur at the para-position of the ring, which is electronically favored and less sterically crowded than the remaining meta-position. The specific conditions would need to overcome the steric hindrance from the flanking ethyl groups.

N-Alkylation Reactions for Advanced Derivatization

Further N-alkylation of this compound to form a quaternary ammonium salt presents significant challenges primarily due to steric hindrance. The nitrogen atom is trisubstituted with a 2,6-dimethylphenyl group, a 2'-propoxyethyl group, and a hydrogen atom, and its lone pair of electrons is sterically shielded. The two methyl groups in the ortho positions of the aniline ring, combined with the bulk of the N-(2'-propoxyethyl) substituent, create a crowded environment around the nitrogen atom.

This steric congestion impedes the approach of alkylating agents, making the formation of a quaternary ammonium salt—a common derivatization for amines—kinetically unfavorable. This phenomenon is an example of steric inhibition, where the spatial arrangement of atoms prevents or slows down a chemical reaction. vaia.com In structurally similar N,N,2,6-tetramethylaniline, the bulky ortho methyl groups can force the N,N-dimethylamino group out of the plane of the benzene (B151609) ring. blogspot.com This disrupts the resonance between the nitrogen's lone pair and the aromatic system, which in turn affects the nitrogen's nucleophilicity and availability for further reaction. blogspot.com

While N-alkylation is a fundamental reaction for many anilines, for highly substituted derivatives like this compound, advanced derivatization via this pathway is limited. Alternative strategies that modify other parts of the molecule are often more synthetically viable.

Acylation Reactions to Form Amide Derivatives

Acylation of the secondary amine in this compound is a key reaction, most notably employed in the synthesis of the chloroacetamide herbicide, pretilachlor. google.com This reaction involves treating the aniline derivative with an acylating agent, typically an acid chloride, to form a stable amide.

The most prominent industrial application is the reaction with 2-chloroacetyl chloride. In this process, the nucleophilic nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, leading to the displacement of the chloride leaving group and the formation of an N-substituted chloroacetamide. google.compatsnap.com This transformation is a critical step in the manufacturing of pretilachlor. niir.org The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

The synthesis of the anesthetic lidocaine from 2,6-dimethylaniline follows a similar initial acylation step with chloroacetyl chloride, highlighting the general utility of this reaction for producing biologically active N-aryl amides from 2,6-disubstituted anilines. stackexchange.comquora.com

| Reactant | Acylating Agent | Product | General Conditions |

|---|---|---|---|

| 2,6-diethyl-N-(2-propoxyethyl)-aniline* | 2-Chloroacetyl chloride | Pretilachlor | Reaction in an organic solvent (e.g., toluene) with a base (e.g., sodium hydroxide (B78521) solution) to neutralize HCl. google.compatsnap.com |

Table 1: Acylation Reaction for Amide Formation.

*Note: Industrial synthesis of pretilachlor primarily uses the 2,6-diethyl analogue, but the reaction is directly applicable to the 2,6-dimethyl compound.

Electrophilic Aromatic Substitution on the Aniline Ring System

Electrophilic aromatic substitution (EAS) on the aniline ring of this compound is governed by a combination of electronic and steric effects. The N-(2'-propoxyethyl)amino group is a powerful activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to attack by electrophiles. vaia.com By resonance, it directs incoming electrophiles to the ortho and para positions. quora.com

However, the specific substitution pattern is heavily influenced by the existing substituents:

Steric Hindrance : The two methyl groups at the ortho (2- and 6-) positions physically block electrophiles from attacking these sites. Furthermore, the bulky N-substituent contributes to steric congestion, making an attack at the ortho positions exceptionally difficult. vaia.com Consequently, under neutral or mild conditions, electrophilic substitution is strongly favored at the less hindered para (4-) position.

Reaction Conditions : Under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the nitrogen atom of the amino group becomes protonated. The resulting ammonium group (-NHR₂⁺) is no longer an activating, ortho-, para-director. Instead, it becomes a strongly deactivating, meta-directing group due to its positive charge and powerful electron-withdrawing inductive effect. stackexchange.com This completely alters the regioselectivity of the reaction, directing incoming electrophiles to the meta (3- and 5-) positions. Studies on the nitration of similarly hindered 2,6-dihaloacetanilides have shown a preference for substitution at the 3-position. researchgate.net

This dual reactivity makes this compound a substrate whose substitution pattern can be controlled by the choice of reaction conditions. Friedel-Crafts reactions on such highly substituted and activated (or deactivated upon protonation) anilines are often complex and can be challenging to control. wikipedia.orgresearchgate.net

| Reaction Conditions | State of Amino Group | Directing Effect | Predicted Major Product Position |

|---|---|---|---|

| Neutral / Mildly Acidic | Unprotonated (Activating) | Ortho, Para-Directing (Para favored due to sterics) | 4- (Para) |

| Strongly Acidic (e.g., HNO₃/H₂SO₄) | Protonated (Deactivating) | Meta-Directing | 3- and 5- (Meta) |

Table 2: Directing Effects in Electrophilic Aromatic Substitution.

Advanced Research in Analog and Derivative Chemistry

Rational Design and Synthesis of 2,6-Diethyl-N-(2'-propoxyethyl)-aniline Analogs

The rational design of analogs of 2,6-dimethyl-N-(2'-propoxyethyl)-aniline, particularly its well-studied counterpart 2,6-diethyl-N-(2'-propoxyethyl)-aniline, is primarily driven by its application in agrochemistry. This compound serves as a crucial intermediate in the synthesis of selective herbicides, most notably pretilachlor (B132322). patsnap.com The design strategy focuses on creating a molecular scaffold that can be efficiently converted into a final active product. The core structure, featuring a sterically hindered aniline (B41778), is key to its utility.

The molecular architecture is centered on a benzene (B151609) ring substituted with two ethyl groups at the 2 and 6 (ortho) positions relative to the amino group. This substitution pattern creates significant steric hindrance around the nitrogen atom, which influences the compound's reactivity and conformational preferences. Attached to the nitrogen is a 2-propoxyethyl group, an extended alkyl chain that introduces both hydrophobic characteristics and a degree of conformational flexibility to the molecule. This combination of steric and electronic properties makes it an ideal precursor for further chemical modification.

The synthesis of 2,6-diethyl-N-(2'-propoxyethyl)-aniline has been approached through several routes. A common method involves the N-alkylation of 2,6-diethylaniline (B152787) with a suitable halo-ether, such as chloroethyl propyl ether, in the presence of an acid-binding agent. patsnap.comsmolecule.com A significant challenge in this approach is the potential for dialkylation, where the secondary amine product reacts further to form an undesirable tertiary amine (N,N-bis(2-propoxyethyl)-2′,6′-diethylaniline). patsnap.comgoogle.com To mitigate this, an excess of 2,6-diethylaniline is often used, which can complicate purification and increase costs. patsnap.com

To address these limitations, refined synthetic methods have been developed. One improved process involves reacting 2,6-diethylaniline with 1-propoxy-2-chloroethane without a solvent but in the presence of a metal halide catalyst, such as FeCl₃ or CuCl₂. google.com This catalytic approach enhances the reaction rate and selectivity, leading to higher yields of the desired mono-alkylation product. google.com Another modern and efficient method is catalytic reductive amination, where 2,6-diethylaniline reacts with 2-propoxyacetaldehyde (B13883488) using a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as a hydrogen donor. jocpr.com This method is noted for its high yield, mild reaction conditions, and environmentally friendly profile. jocpr.com

Structural Modifications and Their Influence on Chemical Behavior

The chemical behavior of 2,6-diethyl-N-(2'-propoxyethyl)-aniline and its analogs is profoundly influenced by their structural features. Modifications to this core structure can be targeted at three main regions: the aromatic ring, the ethyl substituents, and the N-(2'-propoxyethyl) side chain.

The Aromatic Ring: The aniline ring is susceptible to electrophilic aromatic substitution. However, the two ortho ethyl groups provide considerable steric hindrance, directing incoming electrophiles to the para position. The amino group is a strong activating group, though its effectiveness can be modulated by the bulk of the N-substituent.

The Ortho-Ethyl Groups: These groups are fundamental to the molecule's character. They create a sterically crowded environment around the nitrogen atom, which can slow down or prevent certain reactions at the nitrogen center. Altering the size of these alkyl groups (e.g., from methyl to ethyl) can fine-tune this steric effect, impacting the stability and reactivity of the resulting derivatives.

The N-(2'-propoxyethyl) Side Chain: This chain imparts hydrophobicity and flexibility. It is also the primary site for creating key derivatives. The secondary amine nitrogen is nucleophilic and can readily participate in reactions such as acylation and further N-alkylation. smolecule.com For instance, acylation with chloroacetyl chloride is the key step in producing the herbicide pretilachlor. patsnap.com Modifications to this side chain, such as changing its length or the terminal alkoxy group, could alter the solubility, biological activity, and environmental persistence of its derivatives.

These structural elements collectively define the compound's utility as a chemical intermediate. The hindered yet reactive nitrogen atom allows for selective transformations, making it a versatile building block in organic synthesis. smolecule.com

Methodologies for Novel Derivative Preparation

A primary application of 2,6-diethyl-N-(2'-propoxyethyl)-aniline is its use as a precursor for chloroacetanilide herbicides. google.com The most prominent example is the synthesis of 2-chloro-2',6'-diethyl-N-(2-propoxyethyl)acetanilide, a compound also known as pretilachlor.

The synthesis is a direct N-acylation reaction. 2,6-diethyl-N-(2'-propoxyethyl)-aniline is treated with chloroacetyl chloride to form the corresponding amide. patsnap.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. The reaction typically proceeds with high efficiency. This transformation is the final step in the common industrial production route for pretilachlor, highlighting the importance of successfully synthesizing the parent aniline intermediate in high purity and yield. patsnap.com

The development of novel bioactive molecules often involves combining different pharmacophores. Quinolone carboxamides are a class of compounds known for a wide range of biological activities. researchgate.net While direct synthesis of a quinolone-8-carboxamide from 2,6-diethyl-N-(2'-propoxyethyl)-aniline is not extensively documented in readily available literature, the general methodology for creating such amides is well-established and can be readily applied.

The standard approach involves an acid-amine coupling reaction. nih.gov In a hypothetical synthesis, a quinoline-8-carboxylic acid would be activated and then reacted with 2,6-diethyl-N-(2'-propoxyethyl)-aniline. The activation of the carboxylic acid can be achieved in several ways:

Conversion to an Acid Chloride: The carboxylic acid can be treated with a reagent like oxalyl chloride or thionyl chloride to form the highly reactive quinoline-8-carbonyl chloride. mdpi.com This intermediate would then readily react with the aniline.

Use of Coupling Agents: Modern peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), can facilitate the direct formation of the amide bond between the quinoline (B57606) carboxylic acid and the aniline under mild conditions. nih.gov

This synthetic strategy allows for the modular construction of novel and complex molecules, combining the structural features of the hindered aniline with the quinolone scaffold.

Comparative Analysis of Synthetic Routes for Analogs and Derivatives

Several synthetic routes to 2,6-diethyl-N-(2'-propoxyethyl)-aniline have been developed, each with distinct advantages and disadvantages. The choice of method often depends on factors like cost, desired purity, scalability, and environmental impact. A comparative analysis of the primary methods is presented below.

| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Direct N-Alkylation | 2,6-diethylaniline, 1-propoxy-2-bromoethane | High temperature (>150°C), reduced pressure, long reaction time (40+ hours) | Utilizes basic starting materials. | Requires excess 2,6-diethylaniline; significant formation of dialkylated byproduct; harsh conditions. | google.com |

| Catalytic N-Alkylation | 2,6-diethylaniline, 1-propoxy-2-chloroethane, Metal Halide Catalyst (e.g., FeCl₃) | Solvent-free, elevated temperature | High yield (~92%); minimizes byproducts; avoids need for solvent; faster reaction than non-catalytic route. | Requires catalyst handling and removal. | google.com |

| Reductive Amination | 2,6-diethylaniline, 2-propoxyacetaldehyde, Pd/C, Ammonium Formate | Room temperature, aqueous 2-propanol solvent | Environmentally benign; mild conditions; excellent yield; high selectivity. | Requires a specific aldehyde precursor and a palladium catalyst. | jocpr.com |

This analysis shows a clear progression towards more efficient and environmentally friendly synthetic methods. While direct alkylation is conceptually simple, its poor selectivity and harsh conditions make it less suitable for industrial production. The use of metal halide catalysts significantly improves the process by increasing yield and reducing waste. google.com The modern reductive amination route offers the most favorable profile, with mild conditions, high yields, and a better environmental footprint, representing a convenient and effective method for preparing this key intermediate. jocpr.com

Applications in Specialized Chemical Sectors

Role of 2,6-Diethyl-N-(2'-propoxyethyl)-aniline as a Synthetic Intermediatebenchchem.comsmolecule.com

2,6-Diethyl-N-(2'-propoxyethyl)-aniline is a versatile organic compound, classified as an aromatic amine, that serves as a crucial intermediate in the synthesis of a variety of chemicals. Its molecular structure, featuring a diethyl-substituted aniline (B41778) ring and a propoxyethyl group on the nitrogen atom, provides unique properties that are leveraged in several industrial applications. smolecule.com The sterically hindered environment around the nitrogen atom, created by the two ethyl groups at the ortho positions, significantly influences the compound's reactivity.

A primary application of 2,6-diethyl-N-(2'-propoxyethyl)-aniline is in the agrochemical industry, where it functions as a key building block for herbicides. smolecule.com

2,6-Diethyl-N-(2'-propoxyethyl)-aniline is a critical intermediate in the manufacturing of Pretilachlor (B132322). evitachem.com Pretilachlor is a selective, pre-emergence chloroacetamide herbicide widely used for weed control in rice cultivation. smolecule.comchembk.com The synthesis of Pretilachlor involves the acylation of 2,6-diethyl-N-(2'-propoxyethyl)-aniline with chloroacetyl chloride. patsnap.com

The production process from 2,6-diethylaniline (B152787) typically involves a monoalkylation reaction to introduce the 2-propoxyethyl group, followed by the acylation step. patsnap.com Efficient synthesis methods are a focus of research to increase the yield of the desired monoalkylated product and reduce production costs. patsnap.com

Table 1: Synthesis of Pretilachlor

| Reactant 1 | Reactant 2 | Product |

|---|

Herbicides derived from 2,6-diethyl-N-(2'-propoxyethyl)-aniline, such as Pretilachlor, belong to the chloroacetamide class. patsnap.comcambridge.org The mode of action for these herbicides is the inhibition of the early development of susceptible weeds. mdpi.com This is achieved by preventing the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial components for cell expansion and the formation of the plasma membrane. mdpi.com Chloroacetamides are known to inhibit many processes that require coenzyme A, including the synthesis of lipids and isoprenoids. cambridge.org The herbicidal activity is attributed to the ability of chloroacetamides to bind covalently to enzymes or other biomolecules containing sulfhydryl (-SH) groups. cambridge.org This disruption of essential metabolic pathways ultimately leads to the death of the emerging weed seedling. cambridge.org

2,6-Diethyl-N-(2'-propoxyethyl)-aniline serves as an important intermediate in the synthesis of various dyes. smolecule.com Aromatic amines are a fundamental class of compounds used as precursors for a wide range of dyestuffs. zhishangchemical.comhztya.com The specific structure of 2,6-diethyl-N-(2'-propoxyethyl)-aniline allows for its incorporation into larger dye molecules through reactions like N-alkylation and electrophilic aromatic substitution, contributing to the final color and properties of the dye. smolecule.com

The chemical reactivity of 2,6-diethyl-N-(2'-propoxyethyl)-aniline, particularly its ability to undergo N-alkylation reactions, makes it a useful reactant in the development of fluorescence probes. Fluorescent probes are molecules designed to detect specific analytes or changes in their environment through a change in their fluorescence properties. nih.govmdpi.com Aniline derivatives are utilized in the synthesis of these probes to create sensors for various substances, including aniline vapor itself. nih.govnih.gov The synthesis often involves Schiff base reactions or other coupling methods to attach the aniline-based moiety to a fluorophore. nih.gov

Aromatic amines, particularly anilines and their derivatives, have been investigated and used as antiknock agents in gasoline. ub.edufischer-tropsch.org These additives increase the octane (B31449) rating of the fuel by raising the temperature and pressure at which auto-ignition, or engine knocking, occurs. wikipedia.org The effectiveness of aniline-based antiknock agents is attributed to their ability to scavenge radical species that initiate premature combustion. mdpi.com While aniline itself and other derivatives like N-methyl aniline and xylidine (B576407) have been studied for this purpose, the specific application of 2,6-diethyl-N-(2'-propoxyethyl)-aniline as an antiknock agent is noted as a potential use. fischer-tropsch.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,6-dimethyl-N-(2'-propoxyethyl)-aniline |

| 2,6-Diethyl-N-(2'-propoxyethyl)-aniline |

| Pretilachlor |

| 2,6-diethylaniline |

| Chloroacetyl chloride |

| N-methyl aniline |

Based on a comprehensive search of available scientific and technical literature, there is insufficient specific information regarding the chemical compound This compound to detail its contributions to general organic synthesis and material science. The provided search results consistently reference a structurally similar but distinct compound, 2,6-diethyl-N-(2'-propoxyethyl)-aniline .

Information available for the diethyl analogue indicates its primary role as a key intermediate in the production of chloroacetamide herbicides, particularly pretilachlor. Research and patents related to this diethyl compound describe various synthesis methods, including N-alkylation and reductive amination, to produce it efficiently for agrochemical applications.

However, specific research findings, data tables, or detailed discussions concerning the applications of This compound in either general organic synthesis as a reactant or building block, or in material science as a monomer or additive, are not present in the search results. One source mentions the preparation of the dimethyl compound in its title but proceeds to describe the synthesis of the diethyl analogue, highlighting the general scarcity of reliable data for the specific compound of interest.

Due to the lack of available data for "this compound," it is not possible to generate a thorough and scientifically accurate article on its specialized applications as requested.

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating "2,6-dimethyl-N-(2'-propoxyethyl)-aniline" from reaction mixtures, starting materials, byproducts, and impurities. These techniques provide critical information regarding the purity of the compound.

Gas chromatography is a powerful tool for monitoring the progress of the synthesis of "this compound" and for analyzing the final product's purity. A patent describing the synthesis of the closely related compound, "2,6-diethyl-N-(2'-propoxyethyl)-aniline," highlights the use of GC to continuously analyze the reaction mixture. This indicates that GC is a suitable method for separating and quantifying such N-alkoxyethylaniline derivatives.

For the analysis of "this compound," a typical GC system would employ a capillary column with a non-polar or medium-polarity stationary phase. The selection of the stationary phase is critical for achieving good resolution between the target compound and potential impurities like unreacted "2,6-dimethylaniline" and "2-propoxyethanol". A flame ionization detector (FID) is commonly used for the detection of organic compounds, offering high sensitivity. The operating conditions, including injector temperature, oven temperature program, and carrier gas flow rate, would be optimized to ensure efficient separation and accurate quantification.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Capillary column (e.g., HP-5, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Note: These parameters are illustrative and would require optimization for specific applications.

A reversed-phase HPLC method would be the most common approach. This involves a non-polar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state. Detection is typically achieved using a UV detector, with the wavelength set to an absorbance maximum of the aniline (B41778) chromophore.

Table 2: Suggested Starting High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Note: These conditions are based on methods for similar compounds and would need to be optimized.

Ultra-performance liquid chromatography offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it an excellent choice for the detailed analysis of "this compound" and its impurities. The use of sub-2 µm particle size columns in UPLC systems allows for much higher separation efficiency.

Similar to HPLC, a reversed-phase approach would be employed. The shorter analysis times and sharper peaks provided by UPLC are particularly beneficial for resolving closely related impurities. The mobile phase composition and gradient would be similar to those used in HPLC but with adjustments to the gradient slope and flow rate to take full advantage of the UPLC system's capabilities.

Table 3: Proposed Ultra-Performance Liquid Chromatography (UPLC) Parameters for High-Resolution Analysis

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 20% B, increase to 80% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV (Photodiode Array - PDA) at 210-400 nm |

Note: These parameters are suggested as a starting point for method development.

Mass Spectrometry for Molecular Confirmation and Structural Elucidation

Mass spectrometry is an indispensable technique for confirming the molecular weight of "this compound" and for obtaining structural information through fragmentation analysis.

Coupling liquid chromatography with mass spectrometry provides a highly specific and sensitive method for the analysis of "this compound." Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized. For a compound of this nature, electrospray ionization (ESI) in positive ion mode would be the preferred technique, as the basic nitrogen atom is readily protonated to form a [M+H]⁺ ion.

The mass spectrometer can be operated in full scan mode to determine the accurate mass of the molecular ion, confirming the elemental composition. In tandem mass spectrometry (MS/MS) mode, the [M+H]⁺ ion is isolated and fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. For "this compound," expected fragmentations would include cleavage of the ether bond and the bond between the ethyl group and the nitrogen atom.

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₂₁NO |

| Monoisotopic Mass | 207.1623 u |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Primary Ion | [M+H]⁺ (m/z 208.1696) |

| Key Predicted Fragments | Cleavage of the C-O bond in the propoxyethyl chain, cleavage of the N-C bond of the ethyl group. |

Note: These are predicted values and would need to be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of "this compound." Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons would appear as a multiplet in the aromatic region. The two methyl groups on the aromatic ring would give a singlet, and the protons of the N-(2'-propoxyethyl) side chain would show distinct signals with characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms would appear as triplets.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the amino and methyl substituents. The carbons of the N-(2'-propoxyethyl) group would also have characteristic chemical shifts. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity of protons and carbons.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 (m) | 120 - 130 |

| Aromatic C-N | - | 145 - 150 |

| Aromatic C-CH₃ | - | 125 - 130 |

| Ar-CH₃ | ~2.3 (s) | 18 - 22 |

| N-CH₂ | ~3.4 (t) | 45 - 50 |

| O-CH₂ | ~3.6 (t) | 68 - 72 |

| Propoxy-CH₂ | ~3.5 (t) | 70 - 75 |

| Propoxy-CH₂-CH₃ | ~1.6 (sextet) | 22 - 26 |

| Propoxy-CH₃ | ~0.9 (t) | 10 - 14 |

Note: These are predicted chemical shifts relative to TMS and may vary depending on the solvent and other experimental conditions.

Other Spectroscopic Methods for Characterization (e.g., UV-Vis, IR, if applicable for structural research)

Detailed experimental data regarding the Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopic characterization of this compound is not extensively available in the public domain. While these techniques are fundamental in the structural elucidation of organic compounds, specific published spectra and detailed band assignments for this particular molecule are scarce.

However, based on the known spectroscopic properties of its constituent functional groups—a 2,6-disubstituted aniline ring, an N-alkyl substituent, and an ether linkage—a theoretical analysis of its expected spectral characteristics can be inferred.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

A hypothetical breakdown of the expected IR spectral regions is presented in the table below.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| N-H (Secondary Amine) | Stretching | 3300-3500 | Medium-Weak |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |

| C-H (Aliphatic) | Stretching | 2850-2960 | Strong |

| C=C (Aromatic) | Stretching | 1500-1600 | Medium-Strong |

| C-N (Aromatic Amine) | Stretching | 1250-1360 | Strong |

| C-O (Ether) | Stretching | 1000-1300 | Strong |

| C-H (Aromatic) | Out-of-plane Bending | 750-850 | Strong |

The presence of a band in the 3300-3500 cm⁻¹ region would be indicative of the N-H stretch of the secondary amine. The strong absorptions in the 2850-2960 cm⁻¹ range would confirm the presence of the methyl and ethyl groups. Aromatic C=C stretching bands would appear in the 1500-1600 cm⁻¹ region, and the strong C-N stretching of the aromatic amine would likely be observed between 1250 and 1360 cm⁻¹. A prominent C-O stretching band, characteristic of the ether linkage, would be expected in the 1000-1300 cm⁻¹ region. Finally, the substitution pattern on the benzene (B151609) ring would be suggested by the C-H out-of-plane bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted aniline.

Aniline itself typically displays two main absorption bands: a primary band (π → π* transition) around 230-240 nm and a secondary, broader band (n → π* transition) around 280-290 nm. The substitution on the aromatic ring and the nitrogen atom in this compound would be expected to cause a bathochromic (red) shift in these absorption maxima. The alkyl groups on the ring and the propoxyethyl group on the nitrogen atom, being electron-donating, would likely increase the electron density on the benzene ring, leading to a shift of the absorption bands to longer wavelengths.

The expected UV-Vis absorption data, based on analogous structures, is summarized below.

| Electronic Transition | Expected λmax (nm) | Solvent Effects |

| π → π | ~240-250 | Minor shifts with solvent polarity |

| n → π | ~290-300 | Can exhibit shifts with solvent polarity |

It is important to note that the exact positions and intensities of the absorption maxima would be dependent on the solvent used for the analysis. Without experimental data, this information remains predictive. Further research is required to empirically determine and publish the specific UV-Vis and IR spectra for this compound.

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

For 2,6-diethyl-N-(2'-propoxyethyl)-aniline, quantum chemical calculations like Density Functional Theory (DFT) are used to understand its electronic properties. These calculations can provide a detailed analysis of the molecule's electronic framework, revealing insights into bond properties and energy landscapes. The lone pair of electrons on the anilino nitrogen atom makes it a nucleophilic center, a key factor in its reactivity which can be studied using these computational methods.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms. rsc.org For aniline (B41778) derivatives, this can involve studying reactions at the anilino nitrogen, such as N-alkylation and N-acylation, or reactions on the aromatic ring, like electrophilic aromatic substitution. While specific computational studies on the reaction mechanisms of 2,6-diethyl-N-(2'-propoxyethyl)-aniline are not detailed in the provided search results, the general approach would involve modeling the transition states and intermediates to understand the energy profiles of these reactions.

Prediction of Spectroscopic Signatures

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural confirmation. nih.govnih.gov For instance, DFT calculations are used to predict Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), which helps in assembling a complete picture of the molecule's carbon-hydrogen framework. nih.gov Similarly, theoretical calculations can predict infrared (IR) spectra to identify vibrational modes of functional groups within the molecule. nih.govresearchgate.net

Should research on 2,6-dimethyl-N-(2'-propoxyethyl)-aniline become available, a similar computational approach would be expected to yield valuable insights into its structure, reactivity, and spectroscopic properties.

Environmental Behavior and Degradation Studies Non Toxicological Aspects

Environmental Fate and Persistence in Agricultural Ecosystems

The persistence of a herbicide in the environment is a key determinant of its efficacy and potential for off-target effects. For pretilachlor (B132322), its persistence in agricultural ecosystems, particularly in rice paddies where it is commonly applied, has been the subject of numerous studies. The dissipation of pretilachlor from soil and water is influenced by a combination of factors including microbial degradation, photodegradation, and volatilization. isws.org.in

In soil, the persistence of pretilachlor is moderate. herts.ac.uk Field and laboratory studies have shown that its half-life in soil can vary significantly depending on environmental conditions and soil properties. For instance, in a coastal rice ecosystem, the half-life of pretilachlor in soil was found to range from 3.9 to 10.0 days. isws.org.in Another study investigating the long-term application of pretilachlor in a rice-wheat cropping system reported a half-life ranging from 9.58 to 21.19 days, with the dissipation following first-order kinetics. nih.gov The presence of organic matter can accelerate dissipation; when applied with green leaf manure, pretilachlor dissipated to below detectable levels within 30 days, compared to 45 days in other treatments. isws.org.in

In the aquatic component of agricultural ecosystems, such as the floodwater of rice paddies, pretilachlor dissipates more rapidly. One study reported that irrespective of the application rate, pretilachlor residues in floodwater persisted for only up to 7 days. isws.org.in Another study calculated the half-life of pretilachlor in water under flooded field conditions to be approximately 2.0 days. nepjol.infoscispace.com This rapid dissipation in water is attributed to factors such as adsorption to sediment and degradation. nepjol.info The potential for mobility and the rate of release of the herbicide in the soil are significant factors that govern its ecotoxicological impact and degradation rate. researchgate.net

Interactive Data Table: Half-life of Pretilachlor in Different Environmental Compartments

| Environmental Matrix | Half-life (days) | Key Influencing Factors | Reference |

| Soil | 3.9 - 10.0 | Microbial activity, organic matter content | isws.org.in |

| Soil | 9.58 - 21.19 | Long-term application, soil properties | nih.gov |

| Soil | 30.13 | Flooded field conditions | nepjol.infoscispace.com |

| Flood Water | 0.87 - 1.52 | Photodegradation, volatilization, adsorption | isws.org.in |

| Flood Water | 2.0 | Flooded field conditions | nepjol.infoscispace.com |

Degradation Pathways in Soil and Aquatic Environments

The degradation of pretilachlor in soil and aquatic environments involves several transformation processes, leading to the formation of various metabolites. While the specific degradation pathway to 2,6-dimethyl-N-(2'-propoxyethyl)-aniline is not explicitly detailed in the reviewed literature, the breakdown of the parent pretilachlor molecule provides a framework for understanding the formation of related aniline (B41778) compounds.

Microbial degradation is a primary pathway for the dissipation of pretilachlor. isws.org.in Soil microorganisms can utilize the herbicide as a carbon and energy source, breaking it down into simpler compounds. researchgate.net For instance, the fungus Aspergillus ficuum has been shown to efficiently degrade pretilachlor in an aqueous medium. researchgate.net The degradation of chloroacetanilide herbicides like pretilachlor can occur through the displacement of the chlorine atom by glutathione, followed by further enzymatic degradation. nepjol.info This process can lead to the formation of ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) degradates. nepjol.info

In anaerobic conditions, such as those found in submerged paddy soils and sediments, the degradation of pretilachlor also occurs. Studies have identified bacterial strains capable of degrading pretilachlor under anaerobic conditions using alternative electron acceptors like nitrate, sulfate, and ferric iron. oup.com The metabolites identified from the anaerobic degradation of pretilachlor by certain acetochlor-degrading bacteria include toluene (B28343) and 2-ethylaniline. oup.com

Photodecomposition also contributes to the degradation of pretilachlor, particularly in the aqueous phase of rice paddies where it is exposed to sunlight. isws.org.in The chemical structure of pretilachlor, with its various functional groups, is susceptible to cleavage and transformation upon absorption of light energy.

The general degradation pathway of pretilachlor suggests a breakdown of the acetanilide (B955) side chain, which could potentially lead to the formation of aniline-based metabolites. The persistence of these degradation products can sometimes be greater than that of the parent compound, leading to their higher concentration and more frequent detection in surface and groundwater. nepjol.info

Methodologies for Environmental Monitoring and Quantification in Non-Biological Matrices

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of pretilachlor and its metabolites in environmental samples such as soil and water. Various chromatographic techniques have been developed and are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) is a commonly employed method for the quantification of pretilachlor residues. nih.gov HPLC coupled with an ultraviolet (UV) detector has been successfully used to determine pretilachlor concentrations in soil and water samples. nepjol.info The recovery rates for this method are typically high, ranging from 80.7% to 93.8% in paddy soil, grain, and straw samples. nih.gov The limit of detection for HPLC methods is in the nanogram per gram (ng/g) range. nih.gov

Gas Chromatography (GC) , often coupled with a mass spectrometer (MS), provides a highly sensitive and selective method for the analysis of pretilachlor. tandfonline.com GC-MS/MS (tandem mass spectrometry) is particularly powerful, offering lower detection limits than HPLC. nih.gov For instance, the limit of detection for pretilachlor using GC-MS/MS can be as low as 1.0 ng/g. nih.gov The sample preparation for GC analysis often involves extraction with an organic solvent, followed by a cleanup step using techniques like column chromatography with adsorbents such as florisil (B1214189) and activated charcoal. tandfonline.com

Capillary Electrophoresis (CE) with electrochemiluminescence (ECL) detection is another advanced analytical technique that has been applied for the determination of pretilachlor residues in rice and soil. psu.edu This method, combined with matrix solid-phase dispersion for sample extraction, offers high sensitivity with a detection limit of 0.02 mmol/L. psu.edu

Sample preparation is a critical step in the analysis of environmental samples. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net For soil samples, extraction is often performed using organic solvents, followed by cleanup and concentration steps before instrumental analysis. tandfonline.com

Interactive Data Table: Analytical Methods for Pretilachlor Quantification

| Analytical Technique | Matrix | Limit of Detection (LOD) | Recovery Rate (%) | Reference |

| HPLC-UV | Soil, Water | 0.03 ppm (LOQ) | 92 - 102 | nepjol.info |

| HPLC | Paddy Soil, Grain, Straw | 3.0 ng/g | 80.7 - 93.8 | nih.gov |

| GC-MS/MS | Paddy Soil, Grain, Straw | 1.0 ng/g | 81.4 - 98.3 | nih.gov |

| GC | Soil, Rice Plants | 10 ng | 79.9 - 93.0 (Soil) | researchgate.net |

| CE-ECL | Rice, Soil | 0.01 mg/kg (Rice), 0.008 mg/kg (Soil) | 88.7 - 95.5 (Rice) | psu.edu |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-dimethyl-N-(2'-propoxyethyl)-aniline, and how can purity be validated?

- Methodology :

- Pd-catalyzed cross-coupling : Utilize protocols similar to those for sterically hindered aniline derivatives, such as the hybrid silylene-Pd catalyst system for C-N bond formation .

- Purification : Column chromatography (e.g., 2% EtOAc in hexane) to isolate the product, followed by recrystallization for higher purity .

- Validation : Confirm purity via HPLC (C18 column, methanol/water mobile phase) or GC (non-polar stationary phase) . Structural confirmation via (e.g., δ 7.11–8.83 ppm for aromatic protons and alkyl chains) and HRMS for molecular ion verification .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodology :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for separation in milk, plasma, or tissue homogenates .

- Electroanalytical methods : Differential pulse voltammetry (DPV) using carbon-based electrodes to detect redox-active amine groups .

- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to remove matrix interferents .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Ventilation : Use fume hoods to minimize inhalation of vapors (vapor pressure <0.01 mmHg at 20°C) .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Waste disposal : Neutralize amine-containing waste with dilute HCl before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be addressed during structure refinement of this compound derivatives?

- Methodology :

- Software tools : Use SHELXL for small-molecule refinement (e.g., R-factor optimization) and Mercury for visualizing packing patterns or voids .

- Data correction : Apply multi-scan absorption corrections (e.g., SADABS) to address intensity decay in diffraction data .

- Validation : Cross-check hydrogen bonding (e.g., N–H⋯O/Br interactions) and torsion angles against similar structures (e.g., Zn complexes with 2,6-dimethylaniline ligands) .

Q. How can non-covalent interactions in the crystal structure of this compound be systematically analyzed?

- Methodology :

- Hydrogen bonding : Identify bifurcated N–H⋯(Br, O) interactions using Mercury’s "Contacts" module, with distance thresholds set to 3.0 Å .

- π-π stacking : Measure centroid-to-centroid distances (3.5–4.0 Å) between aromatic rings using CCDC ConQuest .

- Intermolecular forces : Calculate Hirshfeld surfaces to map C–H⋯Cl and van der Waals interactions .

Q. What strategies resolve conflicting spectroscopic data (e.g., NMR vs. HRMS) for this compound?

- Methodology :

- Isotopic labeling : Synthesize -labeled analogs to distinguish overlapping proton signals in .

- 2D NMR : Employ and to resolve spin-spin coupling in crowded regions .

- HRMS calibration : Use lock mass correction (e.g., sodium trifluoroacetate clusters) to improve mass accuracy (<2 ppm error) .

Q. How can microbial degradation pathways for this compound be evaluated in environmental studies?

- Methodology :

- Pathway mapping : Incubate with Pseudomonas spp. expressing aniline dioxygenase, then monitor catechol intermediates via LC-MS (e.g., m/z 123.04 for dihydroxylated products) .

- Gene expression analysis : Use qPCR to quantify tdnQ promoter activity in engineered bacterial strains exposed to the compound .

- Toxicity assays : Measure EC values in Daphnia magna to assess biodegradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.